

Historical use of Mephenytoin as an anticonvulsant drug

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mephenytoin**

Cat. No.: **B154092**

[Get Quote](#)

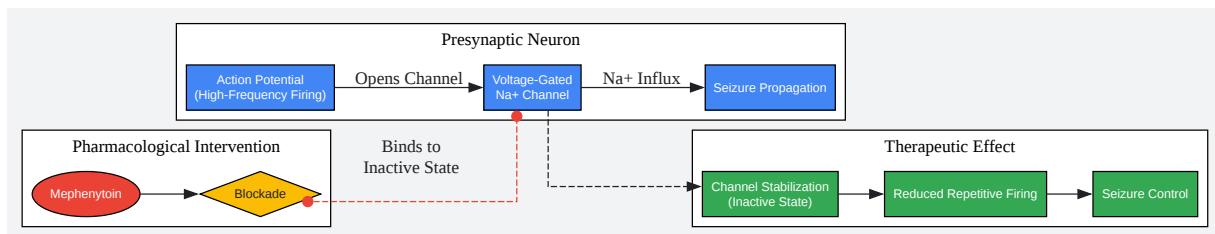
An In-Depth Technical Guide to the Historical Use of **Mephenytoin** as an Anticonvulsant Drug

Abstract

Mephenytoin, marketed as Mesantoin, is a hydantoin-derivative anticonvulsant introduced in the late 1940s as a therapeutic alternative for epilepsy, particularly in cases refractory to other treatments.^[1] Like its predecessor phenytoin, its primary mechanism of action involves the blockade of voltage-gated sodium channels.^{[2][3]} However, its clinical utility was hampered by a significant toxicity profile, including the potential for fatal blood dyscrasias.^{[1][4]}

Mephenytoin's metabolism is notable for its genetic polymorphism, primarily mediated by the enzyme CYP2C19, making it a key probe substrate in pharmacogenetic research.^{[5][6]} Though no longer available in the United States or the United Kingdom, its history provides valuable insights into the evolution of antiepileptic drug development, pharmacogenetics, and toxicology.^{[1][2]}

Introduction: A Historical Perspective


The quest for effective epilepsy treatments began in the mid-19th century with the use of bromides, which, while effective, carried a heavy burden of toxicity.^[7] Phenobarbital followed in 1912, offering a better therapeutic profile but significant sedative side effects.^{[7][8]} A major breakthrough occurred in 1936 with the discovery of phenytoin by Putnam and Merritt, who utilized a novel animal screening model (the Maximal Electroshock Test) to identify the first non-sedating anticonvulsant.^{[7][9][10]} This success spurred the development of other hydantoin derivatives. **Mephenytoin** (5-Ethyl-3-methyl-5-phenylhydantoin) was introduced

approximately a decade after phenytoin, offering an alternative for controlling tonic-clonic and complex-partial seizures, especially in patients who were unresponsive to less toxic agents.[1]

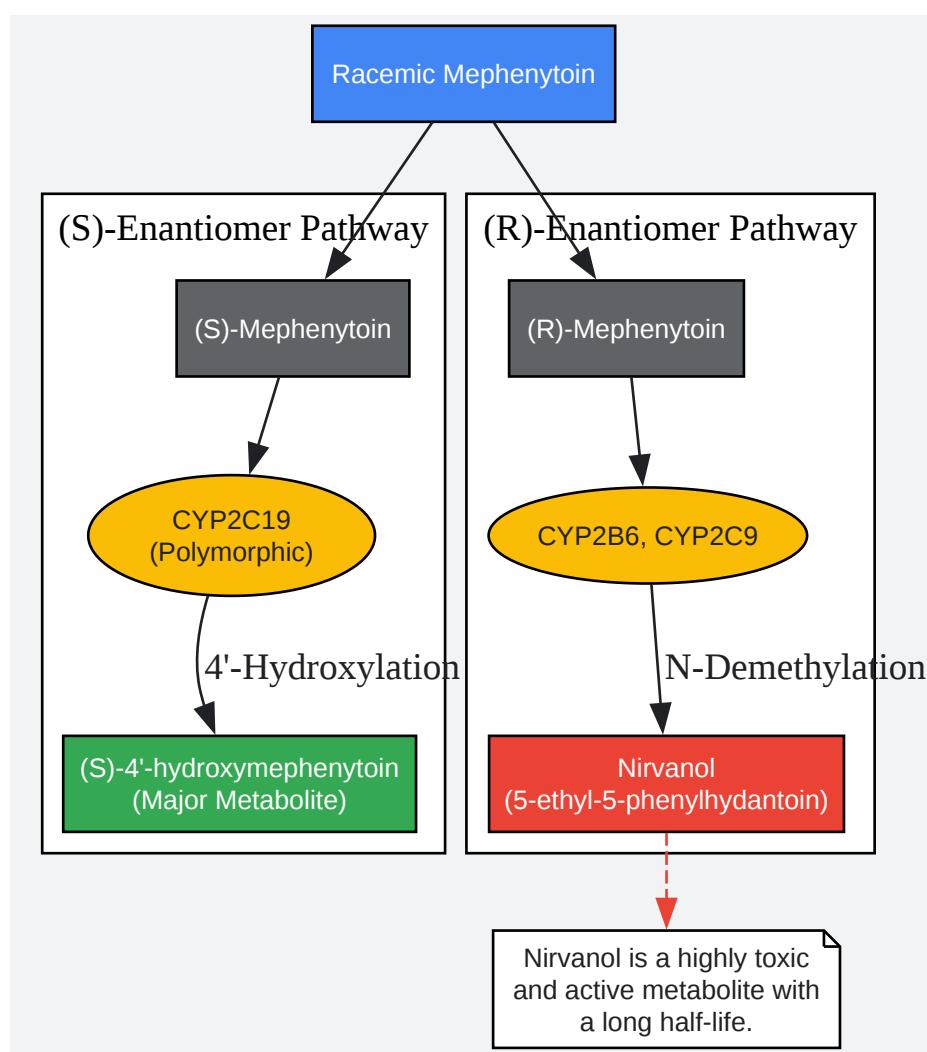
Mechanism of Action

Mephenytoin shares its core anticonvulsant mechanism with other hydantoin derivatives like phenytoin. Its primary target is the voltage-gated sodium channel in neuronal cell membranes. [2][11]

During a seizure, neurons exhibit sustained, high-frequency repetitive firing of action potentials. This process is dependent on the rapid cycling of voltage-gated sodium channels between resting, open, and inactive states. **Mephenytoin** exerts its effect by binding preferentially to the inactive state of the sodium channel.[11] This binding stabilizes the channel in its inactive conformation, prolonging the refractory period and making it less likely to return to the resting state from which it can be activated again.[11][12] This action is use-dependent, meaning it is more pronounced in neurons that are firing rapidly. The result is a reduction in the ability of neurons to sustain high-frequency firing, thereby limiting the spread of seizure activity while leaving normal, low-frequency neuronal transmission largely unaffected.[2][3][12]

[Click to download full resolution via product page](#)

Caption: Mephenytoin's mechanism of action on voltage-gated sodium channels.


Pharmacology and Metabolism

Mephenytoin is administered as a racemic mixture of (R)- and (S)-enantiomers, each following a distinct metabolic pathway, which has significant clinical and pharmacogenetic implications. [5]

The (S)-enantiomer is stereospecifically hydroxylated at the 4' position of the phenyl ring to form (S)-4'-hydroxymephenytoin.[5][13] This reaction is almost exclusively catalyzed by the

cytochrome P450 enzyme CYP2C19.[5][6] The gene for CYP2C19 is highly polymorphic, leading to wide inter-individual variability in the metabolism of (S)-**mephenytoin**. Individuals classified as "poor metabolizers" have deficient CYP2C19 activity, leading to slower clearance and potential toxicity.[6]

Conversely, the (R)-enantiomer is primarily metabolized via N-demethylation to 5-ethyl-5-phenylhydantoin (Nirvanol).[2][11] This metabolite is not only pharmacologically active as an anticonvulsant but is also highly toxic and possesses a very long half-life, contributing significantly to both the therapeutic and adverse effects of **mephenytoin**.[1][2]

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of the (R)- and (S)-enantiomers of **Mephenytoin**.

Pharmacokinetic Properties

The pharmacokinetic profile of **mephénytoïn** is characterized by the rapid absorption of the parent drug and the much slower elimination of its active metabolite, Nirvanol. This long half-life of Nirvanol allows for stable blood levels but also contributes to its cumulative toxicity.[\[14\]](#)

Parameter	Mephénytoïn (Parent Drug)	Nirvanol (Active Metabolite)	Reference(s)
Time to Peak (T _{max})	~1-2 hours	-	[2] [14]
Biological Half-Life (T _½)	~7 hours	~95 - 144 hours	[2] [3] [14]
Therapeutic Serum Level	25 - 40 µg/mL (combined drug and metabolite)	25 - 40 µg/mL (combined drug and metabolite)	
Primary Metabolism	N-demethylation & 4'- Hydroxylation	-	[2] [5]

Clinical Application and Efficacy

Mephénytoïn was indicated for the treatment of generalized tonic-clonic (grand mal) seizures and complex-partial (psychomotor) seizures. Due to its significant potential for toxicity, it was generally reserved for patients who were refractory to safer anticonvulsants like phenytoïn and phenobarbital.[\[4\]](#)

Population	Initial Daily Dose	Maintenance Daily Dose	Reference(s)
Adults	50 - 100 mg	200 - 600 mg (up to 800 mg) in 3 divided doses	
Children	50 - 100 mg	100 - 400 mg in 3 divided doses	

Toxicology and Adverse Effects

The clinical use of **mephénytoïn** was severely limited by its toxicity, which was considered greater than that of phénytoïn.^[4] The most significant risk was the development of potentially fatal blood dyscrasias, including neutropenia, agranulocytosis, and aplastic anemia, estimated to occur in up to 1% of patients.^[1]

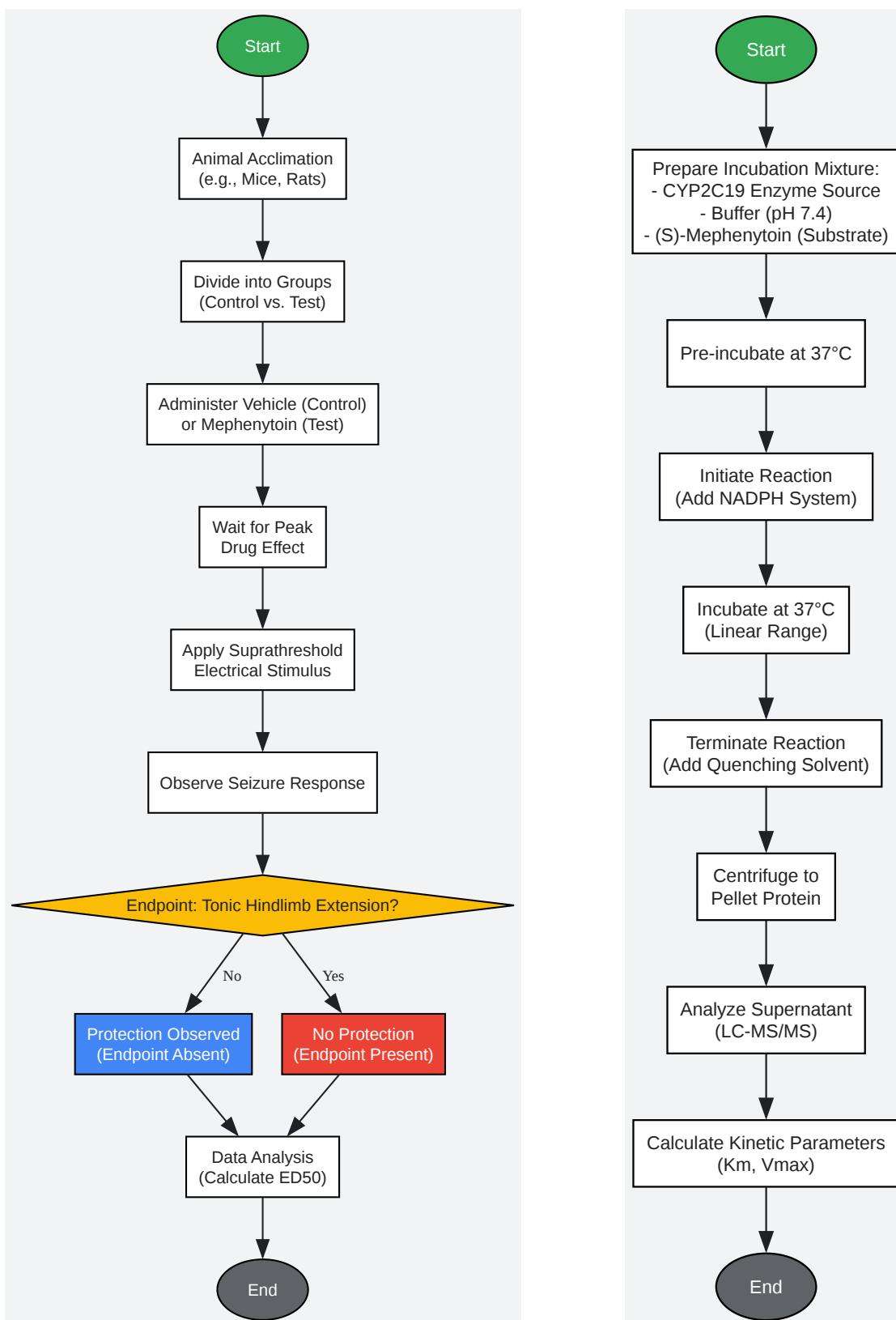
System	Severe/Serious Adverse Effects	Common/Less Serious Adverse Effects	Reference(s)
Hematologic	Agranulocytosis, Leukopenia, Neutropenia, Thrombocytopenia, Aplastic Anemia	Eosinophilia	[4]
Dermatologic	Stevens-Johnson Syndrome, Exfoliative Dermatitis	Rash	
CNS	Coma, Seizures (in overdose), Hallucinations	Drowsiness, Ataxia, Dizziness, Irritability, Insomnia, Slurred Speech	[4] [15]
Hepatic	Jaundice, Elevated Liver Function Tests	-	[15]
Other	Lymphadenopathy, Pulmonary Fibrosis	Nausea, Vomiting, Gingival Hyperplasia	

Decline and Withdrawal from Market

Mephénytoïn is no longer commercially available in the US or the UK.^{[1][2]} While its significant toxicity, particularly the risk of fatal blood dyscrasias, made it a second- or third-line agent, the official reason for its discontinuation was not cited as safety or effectiveness by the FDA.^{[1][16]} ^[17] In 2000, the manufacturer Novartis discontinued the product.^[17] Often, drugs are withdrawn for commercial reasons when they are superseded by newer, safer, and more effective alternatives, rendering them obsolete and unprofitable.^{[18][19]} The availability of a

wide range of anticonvulsants with better safety profiles ultimately led to the decline of **mephenytoin**'s clinical use.

Experimental Protocols


In Vivo Anticonvulsant Screening: The Maximal Electroshock (MES) Test

The discovery of hydantoin anticonvulsants was enabled by the development of systematic in vivo screening models. The Maximal Electroshock (MES) test in rodents was a cornerstone for identifying drugs effective against generalized tonic-clonic seizures.[20][21]

Objective: To identify compounds that prevent seizure spread.

Methodology:

- Animal Model: Typically mice or rats are used.[20]
- Drug Administration: The test compound (e.g., **mephenytoin**) is administered to a group of animals, often intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle.
- Stimulation: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes. The current is suprathreshold, sufficient to induce a maximal seizure in control animals.
- Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive result, indicating anticonvulsant activity.[20]
- Data Analysis: The efficacy of the drug is often expressed as the dose required to protect 50% of the animals from the endpoint (the ED50).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mephenytoin - Wikipedia [en.wikipedia.org]
- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. Mephenytoin - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 5. benchchem.com [benchchem.com]
- 6. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsyontario.org [epilepsyontario.org]
- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 9. Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Federal Register :: Determination That MESANTOIN (Mephenytoin) Tablets, 100 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]
- 17. govinfo.gov [govinfo.gov]
- 18. List of withdrawn drugs - Wikipedia [en.wikipedia.org]

- 19. findlaw.com [findlaw.com]
- 20. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental Models for Anticonvulsant Research: A Comprehensive Review of *In vivo* and *In vitro* Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- To cite this document: BenchChem. [Historical use of Mephenytoin as an anticonvulsant drug]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154092#historical-use-of-mephenytoin-as-an-anticonvulsant-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com